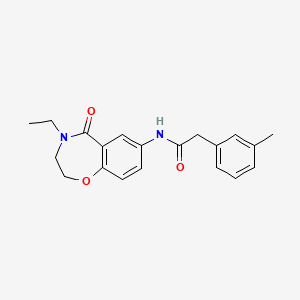

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide, also known as EB-47, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. EB-47 is a small molecule that belongs to the family of benzoxazepines and has been shown to have antiproliferative and anti-inflammatory properties.

Scientific Research Applications

Antioxidant Activity

Research on coumarin derivatives, which share some structural features with benzoxazepins, has demonstrated significant antioxidant activity. These compounds were synthesized and their ability to scavenge free radicals was compared to that of known antioxidants like ascorbic acid, indicating their potential utility in mitigating oxidative stress-related damage in biological systems (Kadhum et al., 2011).

Chemical Synthesis and Properties

The synthesis and chemical properties of benzoxazepin derivatives have been extensively studied. For example, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic benzoxazasiloles, demonstrating the compound's reactivity and potential for creating structurally diverse heterocycles (Lazareva et al., 2017).

Anticancer and Antimicrobial Activity

Another study focused on the synthesis of new lipophilic acetamide derivatives, revealing that certain compounds exhibited promising broad-spectrum antibacterial activity and appreciable antifungal activity. Moreover, these compounds showed potential anticancer effects, indicating the therapeutic applications of benzoxazepin derivatives in treating various diseases (Ahmed et al., 2018).

Neurological Applications

GSK189254, a novel H3 receptor antagonist that binds to histamine H3 receptors, was shown to improve cognitive performance in preclinical models, including Alzheimer's disease. This research suggests that benzoxazepin derivatives could have potential applications in the development of treatments for cognitive disorders (Medhurst et al., 2007).

Herbicide Metabolism

Studies on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes provide insight into the biochemical pathways involved in the detoxification and biological impact of these compounds, highlighting their significance in agricultural and environmental health research (Coleman et al., 2000).

Mechanism of Action

Target of Action

F2276-0179, also known as JNJ-75276617, primarily targets the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .

Mode of Action

JNJ-75276617 is a potent and selective inhibitor of the interaction between the scaffolding protein menin and the methyltransferase KMT2A . By inhibiting this interaction, it disrupts the function of these proteins, thereby affecting the survival and proliferation of leukemic cells .

Biochemical Pathways

The Menin-KMT2A interaction plays a significant role in the pathogenesis of acute leukemia, particularly those with KMT2A or NPM1 alterations . By inhibiting this interaction, JNJ-75276617 can potentially disrupt the biochemical pathways that drive the survival and proliferation of these leukemic cells .

Pharmacokinetics

It is known that the compound is administered orally and is currently being tested in various dose levels .

Result of Action

Preliminary results from a first-in-human Phase 1 study indicate that JNJ-75276617 has encouraging antileukemic activity and an acceptable safety profile . It shows biological activity consistent with its proposed mechanism of action in patients with relapsed/refractory acute leukemia harboring KMT2A or NPM1 alterations .

properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-22-9-10-25-18-8-7-16(13-17(18)20(22)24)21-19(23)12-15-6-4-5-14(2)11-15/h4-8,11,13H,3,9-10,12H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCFWAWUUJHHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2367073.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2367074.png)

![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)

![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-3-yl)acrylamide](/img/structure/B2367090.png)

![3-[(2-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2367094.png)